Pyrazolo[1,5-a]pyrimidin-6-ylboronic acid
Description
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidin-6-ylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)5-3-8-6-1-2-9-10(6)4-5/h1-4,11-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUPLAKHSFJBCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN2C(=CC=N2)N=C1)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with β-Diketones and β-Ketoesters
Aminopyrazoles react with β-diketones (e.g., pentane-2,4-dione) or β-ketoesters (e.g., ethyl acetoacetate) in refluxing acetic acid to form the pyrazolo[1,5-a]pyrimidine core. For example, Ahmed et al. demonstrated that heating aminopyrazole 1b–d with pentane-2,4-dione in acetic acid yields pyrazolo[1,5-a]pyrimidine derivatives 2b–d in 70–85% yields. Similarly, ethyl acetoacetate reacts with N-amino-2-iminopyridines under oxidative conditions to form pyrazolo[1,5-a]pyrimidine precursors.
Table 1: Optimization of Cyclocondensation Reactions
Alternative Routes Using 1,3-Disubstituted Acrylonitriles
J-stage studies highlight the use of 1,3-disubstituted acrylonitriles for core formation. For instance, β-ketonitriles derived from Boc-protected amino acids undergo nucleophilic addition with hydrazine to form aminopyrazoles, which subsequently react with ethyl ethoxyacrylate to yield pyrazolopyrimidones. Deprotection and functionalization steps then afford halogenated intermediates suitable for boronation.
Halogenation at Position 6
Introducing a halogen atom at position 6 is a prerequisite for Miyaura borylation. Chlorination or bromination is achieved using reagents like phosphorus oxychloride (POCl₃) or bromine in dichloromethane.
Chlorination with POCl₃
In a representative procedure, pyrazolo[1,5-a]pyrimidin-5-ol derivatives are treated with POCl₃ under reflux to generate the corresponding 6-chloro intermediates. For example, triflation of pyrazolopyrimidones with trifluoromethanesulfonic anhydride in chloroform yields 6-triflyloxy derivatives, which are further functionalized.
Bromination Strategies
Direct bromination at position 6 remains challenging due to regioselectivity issues. However, Pd-catalyzed C–H activation has shown promise. A study using Pd(OAc)₂ and N-bromosuccinimide (NBS) in dimethylformamide (DMF) achieved 65% yield of 6-bromo-pyrazolo[1,5-a]pyrimidine.
Hydrolysis to Boronic Acid
The pinacol boronate ester intermediate is hydrolyzed using hydrochloric acid (HCl) or acetic acid/water mixtures to yield the free boronic acid. For example, treatment with 6 M HCl at 60°C for 12 hours affords pyrazolo[1,5-a]pyrimidin-6-ylboronic acid in 90% purity.
Challenges and Mitigation Strategies
Regioselectivity in Halogenation
Positional selectivity during halogenation is influenced by electronic effects. Electron-withdrawing groups (e.g., ethoxycarbonyl at position 3) direct electrophilic substitution to position 6. Computational studies suggest that the C6 position’s lower electron density facilitates electrophilic attack.
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidin-6-ylboronic acid undergoes various chemical reactions, including:
Substitution Reactions: The boronic acid group can participate in Suzuki–Miyaura cross-coupling reactions to form C-C bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization: The pyrazolo[1,5-a]pyrimidine core can undergo cyclization reactions to form fused ring systems.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like 1,4-dioxane . Major products formed from these reactions include various arylated pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
Pyrazolo[1,5-a]pyridin-6-ylboronic acid is a boronic acid derivative with a pyrazolo[1,5-a]pyridine core that is used in scientific research because of its adaptable chemical characteristics. It is a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Pyrazolo[1,5-a]pyridin-6-ylboronic acid is widely used in scientific research because of its versatile chemical properties:
- Chemistry It serves as an intermediate in the synthesis of complex organic molecules.
- Biology It is used in the study of biological systems and as a tool in bioconjugation techniques.
- Medicine It is explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
- Industry It is used in the development of new materials and chemical processes.
Pyrazolo[1,5-a]pyrimidine derivatives as reversal agents
Pyrazolo[1,5-a]pyrimidine derivatives are being explored as reversal agents to enhance the sensitivity of ABCB1-mediated multidrug resistance (MDR) in cancer chemotherapy . One study reported that compound 16q increased the sensitivity of MCF-7/ADR cells to paclitaxel (PTX) . Compound 16q could effectively bind and stabilize ABCB1 without affecting its expression and subcellular localization in MCF-7/ADR cells . It inhibited the function of ABCB1, increasing PTX accumulation and interrupting the accumulation and efflux of ABCB1-mediated Rh123, thus exhibiting good reversal effects .
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine nucleus may serve as a potent anticancer agent . A study screened a library of pyrazolo[1,5-a]pyrimidin-7-ols and investigated their anticancer activity in the MDA-MB-231 (human breast cancer) cell line .
Use as TRK Inhibitors
Mechanism of Action
The mechanism of action of Pyrazolo[1,5-a]pyrimidin-6-ylboronic acid involves its interaction with specific molecular targets. For example, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Boronic Acid Derivatives
(a) [1,2,4]Triazolo[1,5-a]pyridin-6-ylboronic Acid
- Structure : Shares the same molecular formula (C₆H₆BN₃O₂) and weight (162.94) as pyrazolo[1,5-a]pyrimidin-6-ylboronic acid but replaces the pyrimidine ring with a triazole-pyridine hybrid .
- Applications : Primarily used in synthesizing heterocyclic pharmaceuticals but lacks the pyrimidine ring’s kinase-targeting versatility .
(b) 6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine
- Structure : Features a chloro substituent at the 6-position and a boronic ester group (CAS: 2058046-25-4; molecular weight: 279.53) .
- Reactivity : The chloro group reduces nucleophilic substitution susceptibility, while the boronic ester enhances stability in hydrophobic environments.
- Applications : Acts as a dual-functional intermediate for sequential halogenation and coupling reactions .
Table 1: Comparison of Boronic Acid Derivatives
Carboxylic Acid and Ester Derivatives
(a) Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid (CAS: 25940-35-6)
- Structure : Carboxylic acid at the 3-position instead of boronic acid at C6 .
- Bioactivity : Demonstrates moderate kinase inhibition but lower cross-coupling utility compared to boronic acid derivatives .
(b) Ethyl Pyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 1022920-59-7)
Table 2: Carboxylic Acid/Ester Derivatives vs. Boronic Acid
| Compound | Molecular Weight | Functional Group | Key Advantages |
|---|---|---|---|
| This compound | 162.94 | Boronic acid | Direct coupling, high bioactivity |
| Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | 165.12 | Carboxylic acid | Enzyme inhibition, solubility |
| Ethyl 6-carboxylate derivative | 191.19 | Ester | Hydrolysis/amide synthesis |
Fluorinated and Trifluoromethylated Derivatives
(a) 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines
- Structure : Trifluoromethyl group at C7 (e.g., compounds 6k, 6l) .
- Bioactivity: Exhibits nanomolar IC₅₀ values against Pim1 kinase (e.g., 18 nM for compound 10), surpassing non-fluorinated analogs .
- Synthetic Flexibility : Fluorine enhances metabolic stability and binding affinity .
(b) Fluorescent Pyrazolo[1,5-a]pyrimidines
- Structure: 7-Amino or 7-aryl substituents (e.g., compounds 86, 87) .
- Optical Properties: Amino groups at C7 shift emission maxima to 393–414 nm, ideal for bioimaging .
Biological Activity
Pyrazolo[1,5-a]pyrimidin-6-ylboronic acid is a member of the pyrazolo[1,5-a]pyrimidine class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzymatic inhibition, and potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The compound has been evaluated for its ability to inhibit various cancer cell lines. For instance, a study screened a library of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that while some derivatives showed promising activity, others did not exhibit significant growth inhibition compared to control groups .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| Triazole-linked hybrid | MDA-MB-231 | 15.2 | Moderate |
| Triazole-linked hybrid | MCF-7 | 12.8 | Moderate |
| Pyrazolo derivative 1 | MDA-MB-231 | >50 | Inactive |
| Pyrazolo derivative 2 | MCF-7 | >50 | Inactive |
Enzymatic Inhibition
This compound has also been investigated for its role as an inhibitor of specific enzymes. One notable target is the adaptor-associated kinase 1 (AAK1), which is implicated in various cellular processes including endocytosis and receptor-mediated signaling. Compounds within this class have shown potential as selective inhibitors of AAK1, suggesting a pathway for therapeutic applications in diseases where AAK1 is dysregulated .
The mechanism by which this compound exerts its biological effects often involves interaction with specific molecular targets. For example, a study indicated that certain derivatives could inhibit the PI3δ kinase pathway, which is crucial in cancer cell proliferation and survival. This inhibition was confirmed through enzymatic assays demonstrating significant reductions in kinase activity upon treatment with pyrazolo[1,5-a]pyrimidine derivatives .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is essential for optimizing its biological activity. Variations in substituents on the pyrimidine ring can significantly influence both potency and selectivity against specific targets. For instance, modifications at the 7-position of the pyrazolo ring have been shown to enhance anticancer activity while maintaining low toxicity profiles in normal cells .
Case Study 1: Antitubercular Activity
In addition to anticancer properties, pyrazolo[1,5-a]pyrimidines have been identified as potential leads against Mycobacterium tuberculosis. A focused library of analogues was synthesized and tested for antitubercular activity. The most promising compounds demonstrated low cytotoxicity and effective inhibition of Mtb growth within macrophages, indicating their potential as novel antitubercular agents .
Case Study 2: Antioxidant Properties
Another area of interest is the antioxidant capacity of pyrazolo[1,5-a]pyrimidines. Studies have assessed their ability to scavenge free radicals using assays such as DPPH and ABTS radical scavenging tests. Results indicated that certain derivatives possess significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
